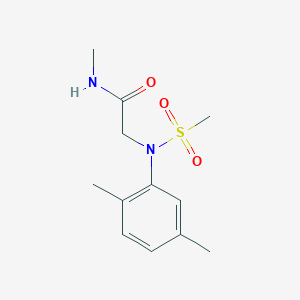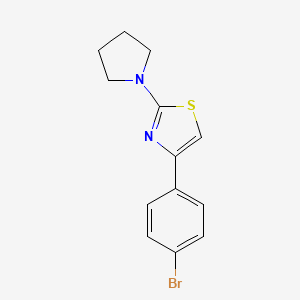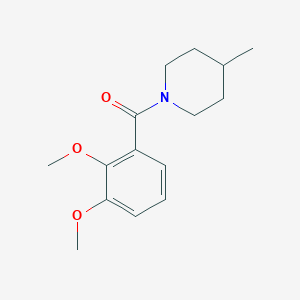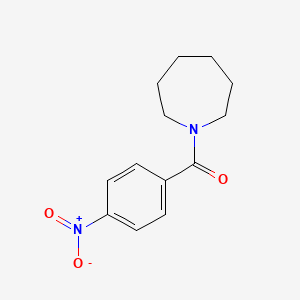
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of extensive research.
Wirkmechanismus
The exact mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. This compound has been shown to increase the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to increase the number of immune cells, such as macrophages and natural killer cells, in tumors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines, such as tumor necrosis factor alpha (TNF-alpha) and interferon gamma (IFN-gamma), in the blood and tumors of mice. This compound has also been shown to increase the number of immune cells, such as macrophages and natural killer cells, in tumors. In addition, this compound has been shown to decrease the levels of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is that it has been shown to have anti-tumor effects in preclinical models. This makes it a promising candidate for further study in humans. However, there are also limitations to the use of this compound in lab experiments. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, this compound has been shown to have variable efficacy depending on the type of cancer being treated.
Zukünftige Richtungen
There are several future directions for research on N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of combination therapies that include this compound. For example, this compound has been shown to enhance the effects of radiation therapy in preclinical models. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research to identify new analogs of this compound that may have improved efficacy and safety profiles.
Conclusion
This compound is a small molecule drug that has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical models, and several clinical trials have been conducted to evaluate its efficacy in humans. This compound works by activating the immune system to attack cancer cells, and it has a number of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, there are also several promising future directions for research.
Synthesemethoden
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process starting with 2,5-dimethylphenylacetonitrile. The nitrile group is then converted to an amide using methylamine, and the resulting compound is reacted with methanesulfonyl chloride to produce this compound. The synthesis of this compound is relatively straightforward and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical models, and several clinical trials have been conducted to evaluate its efficacy in humans. This compound has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-6-10(2)11(7-9)14(18(4,16)17)8-12(15)13-3/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOUDFUZOZVTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)


![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)

![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
